molecular formula C16H15BrO4 B13721704 4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid

4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid

Cat. No.: B13721704
M. Wt: 351.19 g/mol
InChI Key: FJAHFTCANFPGGS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid is an organic compound belonging to the benzoic acid derivatives It features a benzyloxy group, a bromine atom, and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by bromination and ethoxylation reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale benzylation and bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, sodium borohydride, hydrogen gas.

    Substitution: Nitric acid, sulfuric acid, halogens like chlorine or bromine.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitrobenzoic acids, halogenated benzoic acids.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Uniqueness: 4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid is unique due to the presence of both bromine and ethoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for various research purposes.

Properties

Molecular Formula

C16H15BrO4

Molecular Weight

351.19 g/mol

IUPAC Name

5-bromo-2-ethoxy-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H15BrO4/c1-2-20-14-9-15(13(17)8-12(14)16(18)19)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19)

InChI Key

FJAHFTCANFPGGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)Br)OCC2=CC=CC=C2

Origin of Product

United States

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